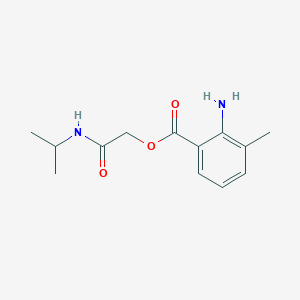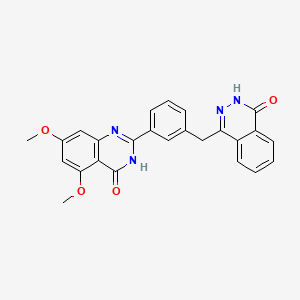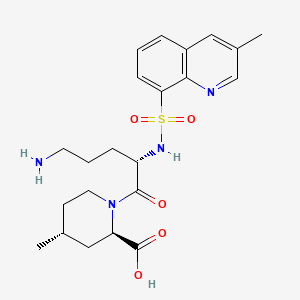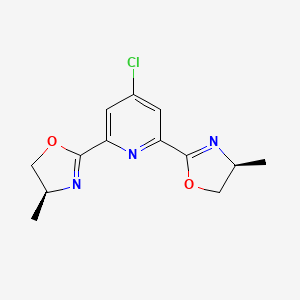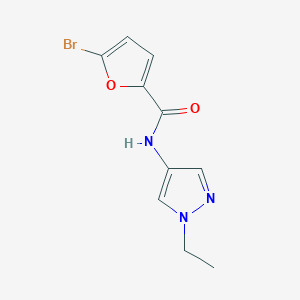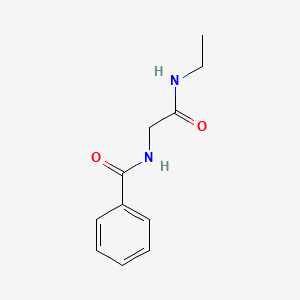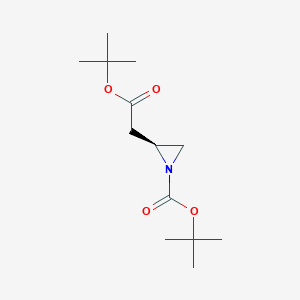
tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxylate: is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and utility in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxylate typically involves the following steps:
Formation of the aziridine ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of the tert-butyl groups: This step involves the protection of functional groups using tert-butyl chloroformate or similar reagents.
Final coupling: The protected aziridine is then coupled with the desired carboxylate moiety under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxaziridines.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of various substituted amines.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Substituted amines, thiols, and alcohols
Applications De Recherche Scientifique
tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxylate:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxylate involves its reactivity as an aziridine. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxylate
- tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxamide
- This compound methyl ester
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl groups, which can influence its reactivity and stability. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]aziridine-1-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)17-10(15)7-9-8-14(9)11(16)18-13(4,5)6/h9H,7-8H2,1-6H3/t9-,14?/m0/s1 |
Clé InChI |
NLAXREDNOGVYBM-CUVJYRNJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@H]1CN1C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)CC1CN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


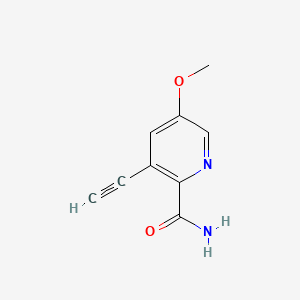
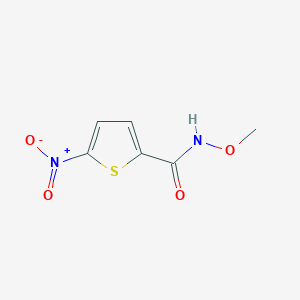
![(2Z)-2-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14900733.png)
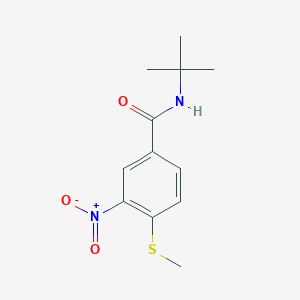
![(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione](/img/structure/B14900736.png)
